Alcohol de quimilo

Descripción general

Descripción

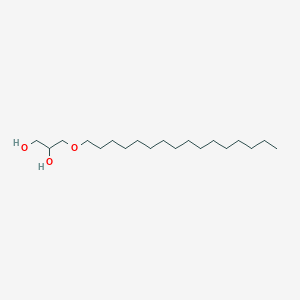

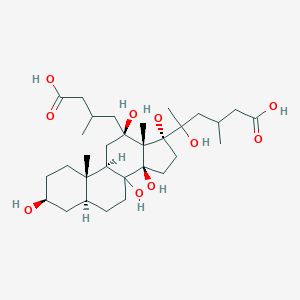

Chimyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC16H33. It is a colorless solid formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes and is found in the liver of the shark Centrophorus squamosus .

Synthesis Analysis

Chimyl alcohol is a mono ether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . The synthesis process involves retrosynthetic analysis, a common approach in organic chemistry .Molecular Structure Analysis

The molecular formula of Chimyl alcohol is C19H40O3 . It contains a total of 61 bonds, including 21 non-H bonds, 18 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis

Chimyl alcohol has been found to suppress the inflammatory process. It reduces the intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also suppresses prostaglandin E2 (PGE2) production in UVB-exposed NHEKs according to the down-regulated expression level of cyclooxygenase-2 (COX-2) mRNA .Physical And Chemical Properties Analysis

Chimyl alcohol has a molar mass of 316.526 g·mol−1 . It is a colorless solid with a melting point of 62.5–63.5 °C and a boiling point of 445 °C . Alcohols, in general, are acidic in nature and react with metals such as sodium and potassium .Aplicaciones Científicas De Investigación

Modulador de la penetración de la piel

Se ha identificado que el alcohol de quimilo es un modulador de la penetración de la piel . Se ha demostrado que reduce la cantidad de fármaco que penetra a través de la piel, reduce la pérdida de agua transepidérmica (TEWL) y provoca cambios en los picos ATR-FTIR de los lípidos del estrato córneo, lo que indica una estructura más ordenada . Se espera que este efecto de retardo de la absorción tenga importantes aplicaciones en los sectores farmacéutico y cosmético, donde es deseable que el fármaco permanezca en las capas superficiales de la piel para lograr un efecto local .

Componente de las membranas lipídicas

El this compound es un componente de algunas membranas lipídicas . Es un monoéter formado por la condensación del alcohol cetílico con uno de los dos sitios de alcohol primario del glicerol .

Protección contra la lesión por isquemia-reperfusión cardiaca

El this compound puede proteger el corazón isquémico de la lesión por reperfusión, probablemente al mejorar la síntesis de plasmalógenos . Se ha sugerido que este compuesto es capaz de reducir el estrés oxidativo .

Mejora del acceso de los fármacos terapéuticos al sistema nervioso central

Los alquilgliceroles, incluido el this compound, han demostrado la capacidad de abrir la barrera hematoencefálica para facilitar el acceso de los fármacos terapéuticos al sistema nervioso central .

Agente anticancerígeno

Los alquilgliceroles, como el this compound, se han estudiado como agentes anticancerígenos en varios ensayos clínicos . Se han utilizado para el tratamiento de cánceres basados en la rareza de los tumores en los tiburones y su capacidad para resistir infecciones

Mecanismo De Acción

Target of Action

Chimyl alcohol, also known as 1-O-Hexadecyl-Rac-Glycerol, is primarily involved in the formation and function of lipid membranes . It is a component of some lipid membranes, and its primary targets are these biological structures .

Mode of Action

The compound is a monoether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Its mode of action involves the insertion of the hydrophobic cetyl chain into lipid bilayers or liposome structures, thereby influencing the fluidity and phase behavior of these membranes .

Biochemical Pathways

Chimyl alcohol is a precursor in plasmalogen and phospholipid biosynthesis, which are the main irreplaceable components of cell membranes . It is also involved in the regulation of enzymes involved in carbohydrate chemistry .

Pharmacokinetics

It is known that the compound is found in the liver of the shark centrophorus squamosus , suggesting that it may be metabolized and distributed in the body

Result of Action

Chimyl alcohol has been shown to exhibit proinflammatory activity both in vivo and in vitro . It enhances cell proliferation, increases the activity of the proinflammatory marker CD86, and increases the level of ROS/NO/lysosome activity . It also suppresses the synthesis of PGE2, a potent inflammatory mediator .

Action Environment

The action of Chimyl alcohol can be influenced by environmental factors. For instance, its interaction with lipid membranes can be affected by temperature . At low temperatures, the rotational freedom of the chains is drastically hindered, while at higher temperatures, typical values of rotator phases are observed . Moreover, daily exposure to environmental stresses, such as chemicals, low humidity, and ultraviolet light (UV), can initiate and promote the development of various skin problems .

Safety and Hazards

When handling Chimyl alcohol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Chimyl alcohol has shown potential in suppressing the inflammatory process, providing protection and/or alleviation against UV damage . It enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, increases the level of ROS/NO/lysosome activity, and does not affect the level of IL-1β . These findings open up prospects for further study of its biological activity .

Análisis Bioquímico

Biochemical Properties

Chimyl alcohol is a component of some lipid membranes . It is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol

Cellular Effects

Chimyl alcohol has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the inflammatory process in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, and increases the level of reactive oxygen species (ROS)/nitric oxide (NO)/lysosome activity .

Molecular Mechanism

It is known that it is a monoether formed by condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It has been shown to suppress cell damage and reduce intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure

Metabolic Pathways

Chimyl alcohol is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol

Propiedades

IUPAC Name |

3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862067 | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6145-69-3, 10550-58-0, 53584-29-5 | |

| Record name | 1-O-Hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

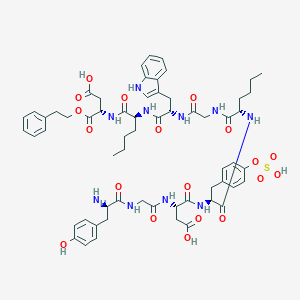

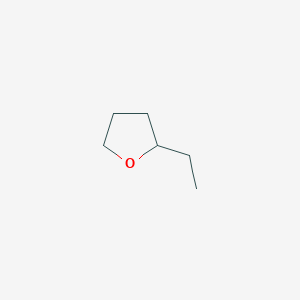

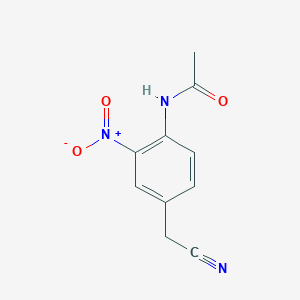

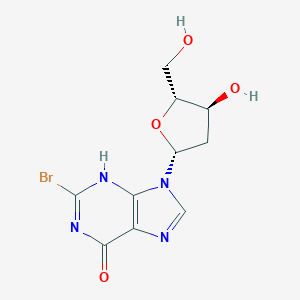

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)

![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)

![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)